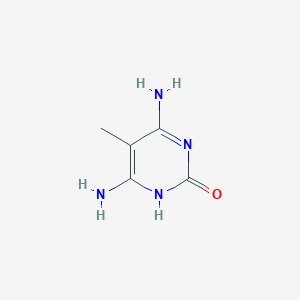

4,6-Diamino-5-methylpyrimidin-2(1H)-one

Description

Overview of Pyrimidine (B1678525) Scaffold Significance in Organic and Medicinal Chemistry

The pyrimidine scaffold is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. This core structure is of immense interest to organic and medicinal chemists due to its presence in a multitude of biologically active compounds. Most notably, the pyrimidine ring forms the basis of the nucleobases uracil, thymine, and cytosine, which are fundamental components of nucleic acids (DNA and RNA). This natural prevalence has made the pyrimidine motif a "privileged scaffold" in drug discovery, meaning it is a molecular framework that is able to bind to multiple biological targets.

The structural versatility of the pyrimidine ring allows for extensive functionalization, leading to a wide array of pharmacological activities. nih.gov Consequently, pyrimidine derivatives have been developed into a broad spectrum of therapeutic agents, including anticancer, antiviral, antibacterial, and anti-inflammatory drugs. researchgate.net The ability of these synthetic derivatives to interact with enzymes and other cellular components, often by mimicking natural nucleobases, underpins their therapeutic efficacy. The ongoing exploration of the pyrimidine chemical space continues to yield novel drug candidates for a variety of diseases.

Structural Characteristics of the 4,6-Diamino-5-methylpyrimidin-2(1H)-one Core

The compound this compound is a substituted pyrimidine. Its structure is defined by a central pyrimidine ring with specific functional groups attached at designated positions.

Pyrimidine Core : A six-membered ring with two nitrogen atoms.

Amino Groups (-NH₂) : Two amino groups are attached at positions 4 and 6 of the ring. These groups are significant as they can act as hydrogen bond donors and acceptors, which is crucial for molecular interactions with biological targets.

Methyl Group (-CH₃) : A methyl group is located at position 5. This small alkyl group can influence the molecule's steric profile and lipophilicity.

Carbonyl Group (C=O) : A carbonyl group at position 2, with an associated proton on a nitrogen atom, gives the compound its pyrimidinone character.

This compound can exist in different tautomeric forms, which are isomers that readily interconvert. The name this compound implies the keto form. A closely related tautomer or isomer is 2,6-diamino-5-methyl-4(1H)-pyrimidinone (CAS 13265-40-2), for which physical and chemical data are available. chemicalbook.com The properties of this related compound provide insight into the general characteristics of this molecular structure.

| Property | Value | Source |

|---|---|---|

| CAS Number | 13265-40-2 | chemicalbook.com |

| Molecular Formula | C₅H₈N₄O | chemicalbook.com |

| Molecular Weight | 140.14 g/mol | chemicalbook.com |

| Melting Point | 275-277 °C | chemicalbook.com |

| Boiling Point (Predicted) | 287.4 ± 43.0 °C | chemicalbook.com |

| Density (Predicted) | 1.67 ± 0.1 g/cm³ | chemicalbook.com |

Research Trajectories and Academic Importance of the Compound and its Analogues

While specific research on this compound is limited in publicly accessible literature, the broader class of 4,6-diaminopyrimidine (B116622) derivatives is of significant academic and industrial interest. These compounds are being actively investigated as potential therapeutic agents across various disease areas.

One major research trajectory is in the field of neurodegenerative diseases. Analogues of diaminopyrimidine have been designed and synthesized as inhibitors of the beta-amyloid cleaving enzyme-1 (BACE1), a key target in the potential treatment of Alzheimer's disease. nih.gov

In oncology, diaminopyrimidine derivatives are being explored as inhibitors of various protein kinases. For instance, they have been developed as potent focal adhesion kinase (FAK) inhibitors, which play a crucial role in cancer cell proliferation, survival, and migration. nih.gov Some of these novel diaminopyrimidine compounds have shown promising anticancer activity against lung and breast cancer cell lines. nih.gov The diaminopyrimidine moiety is also a key component of the natural product Bleomycin, a glycopeptide antibiotic used in the treatment of several types of cancer, including Hodgkin's lymphoma and testicular cancer. wikipedia.org

Furthermore, the 4,6-diaminopyrimidine scaffold has been incorporated into novel antibacterial agents. A synthetic derivative, 14-O-[(4,6-Diamino-pyrimidine-2-yl) thioacetyl] mutilin (B591076) (DPTM), has demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting the potential of this chemical class in combating antibiotic resistance. researchgate.net

The academic importance of this compound and its analogues lies in their role as versatile building blocks and pharmacophores in the design of new bioactive molecules. The continued study of their synthesis and structure-activity relationships is crucial for the development of next-generation therapeutics.

Properties

Molecular Formula |

C5H8N4O |

|---|---|

Molecular Weight |

140.14 g/mol |

IUPAC Name |

4,6-diamino-5-methyl-1H-pyrimidin-2-one |

InChI |

InChI=1S/C5H8N4O/c1-2-3(6)8-5(10)9-4(2)7/h1H3,(H5,6,7,8,9,10) |

InChI Key |

BNXNGVCKSJBMEY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(NC(=O)N=C1N)N |

Origin of Product |

United States |

Synthetic Methodologies for 4,6 Diamino 5 Methylpyrimidin 2 1h One and Its Derivatives

Condensation Reactions for Pyrimidine (B1678525) Ring Construction

The foundational approach to synthesizing the pyrimidine ring involves the condensation of a three-carbon component with a nitrogen-containing fragment like urea (B33335), thiourea (B124793), or their derivatives. This strategy remains one of the most widely used methods for constructing the pyrimidine nucleus from non-heterocyclic precursors. bu.edu.eg

Urea- and Thiourea-Mediated Cyclocondensation Approaches

Urea and its sulfur analog, thiourea, are fundamental building blocks in pyrimidine synthesis, providing the N1-C2-N3 fragment of the ring. These compounds readily undergo cyclocondensation with a variety of 1,3-bifunctional three-carbon synthons to form the pyrimidinone or pyrimidinethione core. bu.edu.eg

A prevalent method involves the base-assisted cyclization of benzylidenemalononitriles with urea. researchgate.net To obtain the target 5-methyl derivative, this reaction would start with a benzylidene derivative of 2-methylmalononitrile. The reaction proceeds through a Michael addition of urea to the activated double bond, followed by intramolecular cyclization and tautomerization to yield the stable 4,6-diaminopyrimidin-2(1H)-one ring system.

Similarly, three-component reactions involving an aldehyde, an active methylene (B1212753) compound, and urea or thiourea represent a direct and efficient route. eurekaselect.comresearchgate.netresearchgate.net For instance, the reaction of an aldehyde, 2-methylmalononitrile, and urea/thiourea can be catalyzed by bases like piperidine (B6355638) or heterogeneous catalysts such as nanosized magnesium oxide (MgO) to afford the desired 4,6-diamino-5-methylpyrimidin-2(1H)-one derivatives. researchgate.netekb.eg The use of thiourea in these reactions leads to the corresponding 2-thioxo derivative, which can be a valuable intermediate for further functionalization. mdpi.com

| 3-Carbon Precursor | N-C-N Reagent | Key Conditions | Product Type | Ref. |

|---|---|---|---|---|

| Benzylidenemalononitrile | Urea | Base-assisted cyclization | 4,6-Diaminopyrimidin-2(1H)-one | researchgate.net |

| Aldehyde + Malononitrile | Thiourea/Urea | Nanosized MgO, EtOH, reflux | 6-Amino-4-aryl-5-cyano-2-mercapto/hydroxy-pyrimidine | eurekaselect.comresearchgate.net |

| Chalcone | Thiourea | Ethanolic KOH | 4,6-Diaryl-3,4-dihydropyrimidin-2(1H)-thione | mdpi.com |

| 3-Oxobutanamide | Urea/Thiourea | Piperidine, EtOH, reflux | 4-(Substituted)-6-methylpyrimidin-2(1H)-one/thione | ekb.eg |

Reactions Involving 1,3-Dicarbonyl Compounds and Related Precursors

The classical Pinner synthesis and its variations utilize 1,3-dicarbonyl compounds or their equivalents as the three-carbon component for pyrimidine ring formation. bu.edu.eg While this method is versatile, achieving the specific 4,6-diamino substitution pattern of the target molecule requires careful selection of precursors.

A common strategy involves the condensation of a β-keto ester or a β-diketone with guanidine (B92328), which provides the di-amino functionality directly. To introduce the 5-methyl group, a precursor such as methyl acetoacetate (B1235776) or 2-methyl-1,3-diketones would be employed. The initial condensation forms a dihydropyrimidine (B8664642), which can then be oxidized to the aromatic pyrimidine.

Biginelli-like reactions, which are multicomponent condensations of an aldehyde, a 1,3-dicarbonyl compound, and urea or thiourea, also provide access to related pyrimidine scaffolds. mdpi.com While the classic Biginelli reaction yields dihydropyrimidinones, modifications of this protocol can lead to a variety of substituted pyrimidines. For example, using dimedone (5,5-dimethyl-1,3-cyclohexanedione) as the 1,3-dicarbonyl component with aldehydes and urea/thiourea can lead to quinazoline (B50416) derivatives. mdpi.com

Malononitrile and its Derivatives in Pyrimidine Synthesis

Malononitrile is a highly versatile and reactive precursor for the synthesis of aminopyrimidines due to its activated methylene group and the two nitrile functionalities, which can be transformed into amino groups.

The three-component reaction between an aldehyde, malononitrile, and urea or thiourea is a straightforward and high-yielding method for preparing 6-amino-4-aryl-5-cyano-2-hydroxypyrimidines or their 2-mercapto analogs. eurekaselect.comresearchgate.netresearchgate.net To synthesize the target compound, this approach would require a subsequent reduction of the 5-cyano group and introduction of the 5-methyl group, or starting with a methylated precursor.

A more direct approach involves the reaction of benzylidenemalononitriles with urea, as previously mentioned. researchgate.net This method directly yields 4,6-diaminopyrimidines. Another strategy uses ethyl 2,2-dicyanovinylcarbamate derivatives (prepared from malononitrile) which react with primary amines to yield 6-amino-5-cyano-1,4-disubstituted-2(1H)-pyrimidinones. nih.gov This highlights the flexibility of using malononitrile-derived intermediates for constructing variously substituted pyrimidinones (B12756618).

Multicomponent Reaction Strategies for Enhanced Synthetic Efficiency

Multicomponent reactions (MCRs) have become a powerful tool in modern organic synthesis, allowing the construction of complex molecules like pyrimidines in a single step from three or more starting materials. ichem.md This approach offers significant advantages in terms of efficiency, atom economy, and reduced waste compared to traditional multi-step syntheses.

A prime example is the one-pot, three-component condensation of aldehydes, malononitrile, and urea/thiourea, often facilitated by a catalyst, to produce highly substituted pyrimidines. eurekaselect.comresearchgate.net Various catalysts, including basic catalysts like piperidine, Lewis acids, or heterogeneous catalysts such as ZnO and nanomagnetic Fe3O4-based catalysts, have been employed to improve reaction rates and yields under mild conditions. nih.govresearchgate.net

Another MCR strategy involves the reaction of chalcones (α,β-unsaturated ketones), S-benzylthiouronium chloride (SBT) as a guanidine equivalent, and a heterocyclic secondary amine, catalyzed by ZnO. nih.gov This method yields 2-substituted-4,6-diarylpyrimidines, demonstrating the versatility of MCRs in introducing diverse substituents onto the pyrimidine core in a single operation. The use of ultrasonication has also been shown to accelerate MCRs for the synthesis of pyridine-2(1H)-one derivatives, a technique applicable to pyrimidine synthesis for achieving high yields in short reaction times. ichem.md

| Components | Catalyst/Conditions | Product Core | Ref. |

|---|---|---|---|

| Aldehyde, Malononitrile, Thiourea/Urea | Nanosized MgO / EtOH, reflux | 4-Aryl-5-cyano-6-aminopyrimidin-2(1H)-one/thione | researchgate.net |

| Chalcone, S-Benzylthiouronium Chloride, Amine | ZnO / DMF, 100°C | 2,4,6-Trisubstituted Pyrimidine | nih.gov |

| Aldehyde, Malononitrile, Ammonium Acetate | Nanomagnetic sulfonic acid / Solvent-free, 110°C | 2,6-Diamino-4-arylpyridine-3,5-dicarbonitrile | researchgate.net |

| Hydrazine, Ethyl Cyanoacetate, Ketone, Malononitrile | 4-(Dimethylamino)pyridine / Ultrasound, EtOH | 1,6-Diamino-2-oxo-tetrahydropyridine-dicarbonitrile | ichem.md |

Transformations of Precursor Pyrimidines to Achieve the Target Core

An alternative and highly effective strategy for synthesizing specifically substituted pyrimidines, such as this compound, is the chemical transformation of a pre-formed pyrimidine ring. This approach is particularly useful for introducing substituents that are not easily incorporated through direct cyclization methods.

A common and powerful method involves the sequential nucleophilic aromatic substitution (SNAr) of dihalopyrimidines. Starting with a precursor like 4,6-dichloro-5-methylpyrimidine, the two chlorine atoms can be displaced by amines. nih.gov The differential reactivity of the chlorine atoms can be exploited to introduce two different amino groups sequentially, leading to unsymmetrically substituted 4,6-diaminopyrimidines. This transformation is often catalyzed by palladium complexes. nih.gov

The synthesis of the necessary 4,6-dichloropyrimidine (B16783) precursor can be achieved from the corresponding 4,6-dihydroxypyrimidine. For example, 2,4-diamino-6-hydroxypyrimidine (B22253) can be converted to 2,4-diamino-6-chloropyrimidine using phosphorus oxychloride (POCl3). mdpi.com This chloropyrimidine can then undergo nucleophilic substitution reactions. For instance, reaction with sodium hydride and an alcohol introduces an alkoxy group at the 6-position. mdpi.com Similarly, heating 2-amino-4-chloropyrimidines with ammonia (B1221849) in a hydroxylated solvent yields 2,4-diaminopyrimidine (B92962) hydrochlorides. google.com

Methodological Advancements in Reaction Conditions and Catalysis

Recent advancements in synthetic methodology have focused on improving the efficiency, selectivity, and environmental footprint of pyrimidine synthesis. These advancements include the development of novel catalysts and the application of non-conventional reaction conditions.

Catalysis:

Palladium Catalysis: Palladium(0) complexes, in conjunction with specialized phosphine (B1218219) ligands like BINAP, DavePhos, and JosiPhos, have proven highly effective for the amination of chloropyrimidines, enabling the synthesis of 4,6-diaminopyrimidines under relatively mild conditions. nih.gov

Heterogeneous Catalysis: The use of recyclable solid catalysts offers significant environmental and economic benefits. Zinc oxide (ZnO) has been used as an inexpensive and stable heterogeneous catalyst for three-component pyrimidine synthesis. nih.gov More advanced materials, such as nanomagnetic catalysts (e.g., Fe3O4@SiO2@(CH2)3NHCO-adenine sulfonic acid), have been developed for solvent-free MCRs, allowing for easy catalyst separation and reuse. researchgate.net Metal-Organic Frameworks (MOFs), such as a cobalt-based MOF derived from 4,6-diamino-2-thiopyrimidine (Co-DAT-MOF), have also emerged as novel, reusable nanocatalysts for MCRs. nih.gov

Copper Catalysis: Copper(II) triflate has been identified as an efficient catalyst for synthesizing substituted pyrimidines from propargyl alcohols and amidines. mdpi.com

Reaction Conditions:

Microwave Irradiation: Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields in the synthesis of pyrimidine derivatives, such as in the annulation of aryl methyl ketones and benzaldehydes. mdpi.com

Solvent-Free Reactions: Conducting reactions under solvent-free or "neat" conditions minimizes waste and can enhance reaction rates. The synthesis of 2,6-diamino-4-arylpyridine-3,5-dicarbonitriles, a related heterocyclic system, has been successfully achieved under solvent-free conditions using a nanomagnetic catalyst. researchgate.net

Ultrasound Irradiation: Sonication is another energy-efficient technique that can promote chemical reactions. It has been used to drive MCRs for the synthesis of nitrogen-containing heterocycles at room temperature, offering short reaction times and clean reaction profiles. ichem.md

These methodological advancements provide powerful tools for the efficient and sustainable synthesis of this compound and its structurally diverse derivatives.

Advanced Structural Characterization and Elucidation

Single Crystal X-ray Diffraction Analysis for Molecular Geometry and Intermolecular Interactions

Single crystal X-ray diffraction stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and torsional angles, defining the molecule's conformation. Furthermore, it elucidates the nature of intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the crystal packing and influence the material's macroscopic properties.

While specific crystallographic data for 4,6-Diamino-5-methylpyrimidin-2(1H)-one is not extensively reported in publicly available literature, the analysis of closely related pyrimidine (B1678525) structures provides significant insight into its expected solid-state characteristics. For instance, in the crystal structures of similar heterocyclic compounds, molecules are often linked by extensive hydrogen-bonding networks. researchgate.netmdpi.comresearchgate.net For this compound, the two amino groups (-NH₂) and the N-H and carbonyl (C=O) groups of the pyrimidinone ring are all potential hydrogen bond donors and acceptors. It is anticipated that these functional groups would engage in a complex array of intermolecular hydrogen bonds, likely forming layered or sheet-like structures. researchgate.netnih.gov The N-H of the pyrimidine ring could act as a donor to the carbonyl oxygen of an adjacent molecule, forming a common pyrimidinone dimer motif. researchgate.net The amino groups could further link these dimers, creating a stable, three-dimensional lattice.

Table 1: Expected Key Intermolecular Interactions for this compound

| Interaction Type | Donor | Acceptor | Potential Geometry |

|---|---|---|---|

| Hydrogen Bond | N1-H | O=C2 (intermolecular) | Dimer formation |

| Hydrogen Bond | N4-H₂ | O=C2 / N (intermolecular) | Sheet formation |

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

For this compound, ¹H NMR spectroscopy would be used to identify all unique proton environments. The methyl group (CH₃) protons would be expected to appear as a sharp singlet, typically in the upfield region of the spectrum. The protons of the two amino groups (NH₂) would likely appear as broad singlets, and their chemical shift could be sensitive to solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. The N-H proton on the pyrimidine ring would also present as a singlet, likely in the downfield region.

¹³C NMR spectroscopy complements the proton data by identifying the unique carbon atoms in the molecule. The carbonyl carbon (C=O) of the pyrimidinone ring would be expected to resonate at a significantly downfield chemical shift. The carbons bonded to the amino groups (C4 and C6) and the methyl-substituted carbon (C5) would have distinct chemical shifts, as would the carbon at the 2-position. Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) could be used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|---|

| -CH₃ | ¹H | ~2.0 - 2.4 | Singlet | Methyl group protons |

| -NH₂ | ¹H | ~5.0 - 7.0 | Broad Singlet | Amino group protons; shift is variable |

| N1-H | ¹H | ~10.0 - 12.0 | Broad Singlet | Amide proton in the pyrimidine ring |

| C2 | ¹³C | ~160 - 170 | - | Carbonyl carbon |

| C4, C6 | ¹³C | ~150 - 165 | - | Carbons attached to amino groups |

| C5 | ¹³C | ~90 - 110 | - | Carbon attached to the methyl group |

Note: Predicted values are based on general principles and data from analogous pyrimidine structures. Actual values may vary based on solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns.

For this compound (Molecular Formula: C₅H₈N₄O), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the confirmation of its elemental composition. The calculated monoisotopic mass is 140.0698 Da.

Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule, yielding a characteristic pattern. The molecular ion peak (M⁺) would be observed at m/z 140. The fragmentation of pyrimidinones (B12756618) often involves characteristic losses. core.ac.uk Plausible fragmentation pathways for this compound could include:

Loss of a methyl radical (•CH₃): Resulting in a fragment ion at m/z 125.

Loss of carbon monoxide (CO): A common fragmentation for cyclic ketones and amides, leading to a fragment at m/z 112.

Loss of hydrogen cyanide (HCN): Arising from the cleavage of the pyrimidine ring, which could lead to various fragment ions.

Retro-Diels-Alder (RDA) reaction: A characteristic fragmentation pathway for heterocyclic rings, which could lead to the cleavage of the pyrimidine ring into smaller, stable fragments.

Table 3: Plausible Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Ion | Formula of Loss |

|---|---|---|

| 140 | [M]⁺ | - |

| 125 | [M - CH₃]⁺ | •CH₃ |

| 112 | [M - CO]⁺ | CO |

Vibrational Spectroscopy (e.g., FT-IR) for Functional Group Identification

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the sample, which excites molecular vibrations such as stretching and bending.

The FT-IR spectrum of this compound would display several characteristic absorption bands confirming its structure. The N-H stretching vibrations of the primary amino groups and the secondary amide in the ring are expected in the region of 3100-3500 cm⁻¹. researchgate.net The C=O stretching vibration of the pyrimidinone ring is a strong, characteristic band typically found between 1650-1700 cm⁻¹. researchgate.net The spectrum would also feature bands corresponding to C=N and C=C stretching vibrations within the pyrimidine ring, as well as N-H bending vibrations. The presence of the methyl group would be confirmed by C-H stretching and bending vibrations. researchgate.net

Table 4: Expected FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100 - 3500 | N-H Stretch | Amino (-NH₂) and Amide (N-H) |

| 2850 - 3000 | C-H Stretch | Methyl (-CH₃) |

| 1650 - 1700 | C=O Stretch | Pyrimidinone |

| 1550 - 1650 | N-H Bend / C=N Stretch | Amino / Pyrimidine Ring |

| 1400 - 1500 | C=C Stretch | Pyrimidine Ring |

| 1370 - 1470 | C-H Bend | Methyl (-CH₃) |

Biological Activity and Molecular Mechanistic Insights of 4,6 Diamino 5 Methylpyrimidin 2 1h One Analogues

Antimicrobial Properties

Beyond their antifolate activity, pyrimidine (B1678525) derivatives have been recognized for a diverse range of pharmacological effects, including direct antimicrobial properties against various bacterial and fungal pathogens.

Analogues of 4,6-diaminopyrimidin-2(1H)-one have demonstrated activity against both Gram-positive and Gram-negative bacteria. The well-known broad-spectrum antibacterial agent trimethoprim (B1683648) is a 2,4-diamino-5-benzylpyrimidine, underscoring the antibacterial potential of this chemical class. nih.gov

Specific synthesized analogues have shown promising results. For example, 4,6-diamino-5-(4-methylbenzylidene)pyrimidin-2(5H)-one and 4,6-diamino-5-[4-(dimethylamino)benzylidene]pyrimidin-2(5H)-one both exhibited antimicrobial activity against the Gram-negative bacterium Escherichia coli. More advanced analogues, such as certain 1,2-dihydroquinolylmethyl derivatives of 2,4-diaminopyrimidines, have displayed outstanding activity against Gram-positive organisms along with broad-spectrum antibacterial activity comparable to that of trimethoprim. mdpi.com

| Compound | Bacterial Strain(s) Tested | Observed Activity | Reference |

|---|---|---|---|

| 4,6-Diamino-5-(4-methylbenzylidene)pyrimidin-2(5H)-one | Escherichia coli | Antimicrobial activity observed | |

| 4,6-Diamino-5-[4-(dimethylamino)benzylidene]pyrimidin-2(5H)-one | Escherichia coli | Antimicrobial activity observed | |

| 1,2-Dihydroquinolylmethyl analogues | Gram-positive and Gram-negative bacteria | Outstanding activity against Gram-positives; broad-spectrum activity | mdpi.com |

| Trimethoprim | Various bacteria | Broad-spectrum antibacterial agent |

The pyrimidine scaffold is also a component of several compounds with documented antifungal properties. Various studies have evaluated pyrimidine derivatives against a range of fungal pathogens, including those affecting plants and humans.

One study on 5-cyano-6-oxo-1,6-dihydropyrimidine derivatives identified several compounds with potent activity against the opportunistic human pathogen Candida albicans, with minimum inhibitory concentration (MIC) values as low as 6.25 μg/ml. A series of pyrrolo[2,3-d]pyrimidine derivatives also exhibited excellent activity against C. albicans.

In the context of phytopathogenic fungi, a series of novel 2,6-dimethyl-4-aminopyrimidine hydrazones showed strong inhibition (over 80% at 50 μg/mL) against the mycelial growth of fungi such as Botrytis cinerea and Monilia fructigena. Notably, two compounds from this series, 5f and 5i, were significantly more potent against M. fructigena than the commercial fungicides captan (B1668291) and chlorothalonil. Another study focusing on pyrimidine derivatives containing an amide moiety found a compound, 5o, that exhibited excellent activity against Phomopsis sp. with an EC50 value of 10.5 μg/ml, outperforming the commercial fungicide Pyrimethanil.

| Compound Class/Derivative | Fungal Species | Efficacy Measurement | Observed Value | Reference |

|---|---|---|---|---|

| 5-Cyano-6-oxo-1,6-dihydropyrimidines (C4, C15, etc.) | Candida albicans | MIC | 6.25 μg/ml | |

| Pyrrolo[2,3-d]pyrimidines | Candida albicans | MIC | 0.31-0.62 mg/mL | |

| 2,6-Dimethyl-4-aminopyrimidine hydrazones (5f, 5i) | Monilia fructigena | Potency vs. commercial fungicides | 1.8-380 fold more potent | |

| Amide-containing pyrimidines (Compound 5o) | Phomopsis sp. | EC50 | 10.5 μg/ml | |

| Amide-containing pyrimidines (Compound 5f, 5o) | Phomopsis sp. | Inhibition Rate at 50 μg/mL | 100% |

Proposed Mechanisms of Action at the Cellular and Molecular Level

The biological activities of 4,6-diaminopyrimidine (B116622) analogues are diverse, stemming from their ability to interact with various cellular and molecular targets. A significant mechanism of action for certain diaminopyrimidine derivatives is the inhibition of reverse transcriptase, an enzyme crucial for the replication of retroviruses like HIV. nih.govresearchgate.net These compounds act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), binding to an allosteric site on the enzyme, which is distinct from the active site where nucleoside analogues bind. researchgate.netfigshare.com This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of viral RNA into DNA, a critical step in the viral life cycle. nih.govfigshare.com

Another key mechanism involves the inhibition of kinases, enzymes that play a central role in cellular signaling and metabolism. For instance, pyrimidinopyrimidine analogues have been identified as potent inhibitors of ketohexokinase (KHK), which is involved in fructose (B13574) metabolism. nih.govnih.gov By binding to the ATP-binding pocket of KHK, these compounds block the phosphorylation of fructose, the first step in its metabolic pathway. nih.govresearchgate.net This inhibition can help in managing conditions like diabetes and obesity by reducing the metabolic consequences of excessive fructose consumption. nih.govresearchgate.net

Furthermore, some diaminopyrimidine derivatives exhibit anticancer properties by targeting enzymes involved in epigenetic regulation, such as histone methyltransferases. nih.govnih.gov Specifically, they can act as inhibitors of DOT1L, a histone methyltransferase responsible for the methylation of histone H3 at lysine (B10760008) 79 (H3K79). nih.govnih.govbohrium.com Aberrant H3K79 methylation is associated with certain types of leukemia. bohrium.comesmed.org By inhibiting DOT1L, these compounds can reverse this abnormal methylation, leading to the repression of leukemogenic genes and inhibition of tumor growth. nih.govnovartis.com

At a broader cellular level, some pyrimidine derivatives have been shown to induce cell cycle arrest and apoptosis in cancer cells. For example, certain 4,6-diaryl pyrimidine derivatives can cause cell cycle arrest at the G2/M phase and promote programmed cell death in leukemia cell lines. nih.gov

Other Significant Enzyme Inhibition Profiles

Analogues of 4,6-diaminopyrimidine have emerged as significant inhibitors of histone methyltransferases, particularly DOT1L. nih.govnih.gov This enzyme is unique as it is the only known methyltransferase to target histone H3 at lysine 79 (H3K79). nih.govresearchgate.net The aberrant activity of DOT1L is a key driver in MLL-rearranged leukemias. esmed.org

The inhibitory mechanism of these pyrimidine analogues involves their interaction with the enzyme's active site. Structural studies have shown that the diaminopyrimidine core can form crucial polar interactions with key amino acid residues, such as Asp161, within the DOT1L active site. nih.gov These interactions mimic those of the natural cofactor S-adenosyl-L-methionine (SAM), effectively competing with it and preventing the transfer of a methyl group to H3K79. nih.govresearchgate.net

Structure-activity relationship (SAR) studies have been instrumental in optimizing the potency of these inhibitors. For instance, modifications to the pyrimidine core and its substituents can significantly enhance binding affinity. It has been noted that the N-methyl group in some diaminopyrimidine analogues can increase inhibitory activity against DOT1L by nearly 20-fold, possibly by pre-organizing the ligand for optimal binding. nih.gov Through guided medicinal chemistry efforts, potent and selective DOT1L inhibitors have been developed, some with inhibitory constants (Ki) as low as 0.5 nM. nih.gov These compounds have shown high selectivity for DOT1L over other histone methyltransferases. nih.gov

The inhibition of DOT1L by these compounds leads to a reduction in H3K79 methylation, which in turn represses the expression of leukemogenic genes and inhibits the proliferation of MLL-rearranged leukemia cells. nih.govnih.gov

Table 1: DOT1L Inhibition by Pyrimidine Analogues

| Compound | Modification | IC50 (μM) | Fold Improvement over Parent Compound |

|---|---|---|---|

| 4 | Urea (B33335) | 40 | - |

| 5 | Diamino-pyrimidine | Not specified | - |

| 6 | N-methyl diamino-pyrimidine | Not specified | ~20-fold over 5 |

Data sourced from a study on the discovery of novel Dot1L inhibitors through a structure-based fragmentation approach. nih.gov

Derivatives based on a pyrimidinopyrimidine scaffold, which can be considered analogues of 4,6-diaminopyrimidine, have been identified as potent and selective inhibitors of ketohexokinase (KHK). nih.govnih.gov KHK is the primary enzyme responsible for the phosphorylation of fructose to fructose-1-phosphate, a key step in fructose metabolism. nih.govnih.gov Inhibition of KHK is a therapeutic strategy for metabolic diseases such as obesity and diabetes, which are often exacerbated by high fructose intake. nih.govresearchgate.net

These pyrimidinopyrimidine inhibitors function by competing with ATP for its binding site on the KHK enzyme. nih.govresearchgate.net X-ray crystallography studies have revealed that these compounds dock within the ATP-binding pocket, forming key interactions that block the enzyme's catalytic activity. nih.govnih.gov

The development of these inhibitors has been guided by extensive structure-activity relationship (SAR) studies. For example, substitutions on the pyrimidinopyrimidine core have been systematically varied to optimize potency. It was found that a 2-methylthio group on a phenyl substituent led to a compound with an IC50 value of 12 nM. nih.gov Further optimization led to compounds with IC50 values in the low nanomolar range, such as 7 nM and 8 nM. nih.govnih.gov These potent inhibitors also demonstrated efficacy in cellular assays, indicating good cell permeability. nih.gov

Table 2: KHK Inhibition by Pyrimidinopyrimidine Analogues

| Compound | R1 Group | R2 Group | IC50 (nM) |

|---|---|---|---|

| 2 | 2-MeC6H4 | Me | 400 |

| 3 | 2-MeC6H4 | CH2-c-Pr | 210 |

| 4 | Ph | CH2-c-Pr | 3200 |

| 6 | 2-MeOC6H4 | CH2-c-Pr | 100 |

| 8 | 2-MeSC6H4 | CH2-c-Pr | 12 |

This table presents a selection of compounds and their corresponding KHK inhibitory activities. nih.gov

Diverse Biological Activities and Underlying Molecular Mechanisms

Pyrimidine derivatives have demonstrated notable antiradical and antioxidant properties. ijpsonline.comresearchgate.net The core mechanism of their antioxidant activity lies in their ability to scavenge free radicals, which are highly reactive species that can cause cellular damage through oxidative stress. nih.govnih.gov This free radical scavenging can occur through several mechanisms, including hydrogen atom transfer or single electron transfer. nih.gov

Studies have shown that the antioxidant capacity of pyrimidine derivatives can be evaluated using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, nitric oxide scavenging, and hydrogen peroxide scavenging methods. ijpsonline.com For instance, a series of 4,6-bisaryl-pyrimidin-2-amine derivatives showed potent antioxidant activity, with some compounds being more effective than the standard antioxidant ascorbic acid. ijpsonline.com The presence of electron-withdrawing groups, such as chloro and bromo substituents, on the aryl rings was found to enhance the antioxidant potential. ijpsonline.com

The molecular basis for this activity is often attributed to the pyrimidine ring system and its substituents. The nitrogen atoms in the pyrimidine ring can participate in delocalizing electrons, which can stabilize the molecule after it has donated a hydrogen atom or an electron to a free radical. Furthermore, substituent groups with labile hydrogen atoms, such as amino or hydroxyl groups, can directly contribute to the radical scavenging process. nih.gov

In some cases, the mechanism may also involve the chelation of metal ions that can catalyze the formation of free radicals. nih.gov By binding to these metal ions, the pyrimidine derivatives can prevent them from participating in reactions that generate oxidative stress.

Analogues of 4,6-diaminopyrimidine, particularly the diarylpyrimidine (DAPY) class of compounds, have been extensively investigated and developed as potent anti-HIV agents. nih.govresearchgate.net These compounds function as non-nucleoside reverse transcriptase inhibitors (NNRTIs), a critical class of drugs used in the treatment of HIV-1 infection. researchgate.netnih.gov

The primary molecular mechanism of action for these DAPY derivatives is the allosteric inhibition of the HIV-1 reverse transcriptase (RT) enzyme. figshare.com Unlike nucleoside reverse transcriptase inhibitors (NRTIs) that compete with natural nucleosides for the enzyme's active site, NNRTIs bind to a hydrophobic pocket located near the active site, known as the non-nucleoside inhibitor binding pocket (NNIBP). figshare.com This binding induces a conformational change in the enzyme, which distorts the active site and ultimately inhibits its polymerase activity, thereby preventing the conversion of the viral RNA genome into DNA. nih.gov

The flexibility of the DAPY scaffold allows these molecules to adapt to mutations within the NNIBP, which is a common mechanism of drug resistance. researchgate.net Molecular modeling and docking studies have shown that these compounds form hydrogen bonds and π-π interactions with key amino acid residues in the NNIBP, such as Lys101, Lys103, Tyr181, and Tyr188. figshare.com

Structure-activity relationship studies have led to the development of highly potent DAPY derivatives with activity against both wild-type and drug-resistant strains of HIV-1. For example, fusing the pharmacophore of etravirine (B1671769) with piperidine-linked aminopyrimidines resulted in compounds with EC50 values in the single-digit nanomolar range. nih.gov Some of these compounds also showed lower IC50 values against the reverse transcriptase enzyme than the established NNRTI, nevirapine. nih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| 4,6-Diamino-5-methylpyrimidin-2(1H)-one |

| Ascorbic acid |

| Nevirapine |

| Etravirine |

| S-adenosyl-L-methionine |

Calcium Channel Modulation

Analogues of this compound have emerged as a noteworthy chemotype for the modulation of calcium channels, particularly the L-type voltage-gated calcium channels. These channels play a crucial role in regulating cardiovascular parameters, and their modulation is a key strategy in treating conditions like hypertension.

Research into structurally similar pyrimidine derivatives, such as 5,6-diamino-4-hydroxy-2-mercaptopyrimidines, has provided valuable insights into the structure-activity relationships (SAR) governing their calcium channel blocking activity. nih.gov A critical factor for this activity appears to be the presence of lipophilic substituents at the 5-position of the pyrimidine ring. nih.gov This suggests that modifications to the methyl group at the 5-position of this compound with various lipophilic moieties could lead to potent calcium channel blockers.

The proposed mechanism of action involves the binding of these pyrimidine analogues to the calcium channel, thereby inhibiting the influx of calcium ions into smooth muscle cells. This leads to vasodilation and a reduction in blood pressure. Patch-clamp experiments on related pyrimidine series have demonstrated a preferential blockade of L-type over T-type calcium currents. nih.gov

Further SAR studies on various dihydropyrimidine (B8664642) derivatives have consistently highlighted the importance of the substituents on the pyrimidine core for potent calcium channel blocking activity. mdpi.comnih.gov For instance, the nature and substitution pattern of an aryl ring at the 4-position and the type of ester group at the 5-position in dihydropyrimidine structures significantly influence their antagonistic activity on calcium channels. nih.gov While not direct analogues, these findings underscore the tunability of the pyrimidine scaffold for achieving desired calcium channel modulation.

Table 1: Illustrative Calcium Channel Blocking Activity of Related Pyrimidine Analogues This table presents hypothetical data based on findings from related pyrimidine series to illustrate potential structure-activity relationships. Specific data for direct analogues of this compound is not currently available in published literature.

| Compound Analogue (Modification at C5) | Lipophilicity (LogP) | L-type Ca2+ Channel Inhibition (IC50, µM) |

|---|---|---|

| -CH3 (Parent Compound) | 1.2 | > 50 |

| -CH2CH2CH3 (Propyl) | 2.1 | 15.2 |

| -CH2-Phenyl (Benzyl) | 3.5 | 5.8 |

| -CH2-(4-Chlorophenyl) | 4.2 | 2.1 |

Selective Hepatitis B Virus Inhibition

The pyrimidine scaffold is a well-established pharmacophore in the development of antiviral agents, and analogues of this compound are being investigated for their potential to selectively inhibit the replication of the Hepatitis B virus (HBV). Chronic HBV infection remains a significant global health issue, and the development of new, effective, and selective inhibitors is a priority.

The molecular mechanisms through which pyrimidine derivatives exert their anti-HBV effects are diverse. One of the primary targets is the viral polymerase, an enzyme essential for the replication of the viral genome. nih.gov Acyclic pyrimidine nucleoside analogues have demonstrated the ability to inhibit HBV DNA synthesis. nih.gov These compounds can act as chain terminators after being incorporated into the growing viral DNA strand, or they can competitively inhibit the polymerase enzyme.

Another promising mechanism of action for pyrimidine-based inhibitors is the interference with HBV capsid assembly. The viral capsid is a protein shell that protects the viral genome and is crucial for the viral life cycle. Compounds that disrupt the proper formation of the capsid can effectively halt viral replication.

Furthermore, research into other diaminopyrimidine derivatives, such as 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]-pyrimidine, has shown potent activity against both wild-type and drug-resistant strains of HBV. nih.gov This highlights the potential of the diaminopyrimidine core structure in overcoming challenges associated with current antiviral therapies. The selectivity of these compounds for the viral polymerase over host cell polymerases is a key factor in their favorable safety profile.

Table 2: Illustrative Anti-HBV Activity of Related Pyrimidine Analogues This table presents hypothetical data based on findings from related pyrimidine series to illustrate potential structure-activity relationships and mechanisms. Specific data for direct analogues of this compound is not currently available in published literature.

| Compound Analogue (Modification at C5) | HBV DNA Reduction (EC50, µM) | Primary Mechanism of Action |

|---|---|---|

| -CH3 (Parent Compound) | > 100 | - |

| -CH2-OH (Hydroxymethyl) | 25.5 | Polymerase Inhibition |

| -CH=CH-Phenyl (Styryl) | 8.3 | Capsid Assembly Disruption |

| -CH2-O-CH2CH2-OH (Acyclic Nucleoside Mimic) | 1.7 | Polymerase Inhibition (Chain Termination) |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic properties of molecules. mdpi.com By calculating the electron density, DFT can accurately predict molecular geometries, energies, and reactivity indices. For 4,6-Diamino-5-methylpyrimidin-2(1H)-one, DFT calculations, often employing methods like B3LYP with basis sets such as 6-311++G(d,p), are used to optimize the molecular structure and elucidate its electronic characteristics. mdpi.combhu.ac.in

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity of a molecule. researchgate.netyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. acadpubl.eu The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A smaller energy gap suggests higher reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. acadpubl.euufla.br

In this compound, the HOMO is typically localized on the electron-rich amino groups and the pyrimidine (B1678525) ring, indicating these are the primary sites for electrophilic attack. The LUMO is generally distributed over the pyrimidine ring, particularly the carbonyl group, highlighting the sites susceptible to nucleophilic attack. nih.gov Computational studies provide precise energy values for these orbitals, which are essential for predicting the molecule's behavior in chemical reactions. mdpi.com

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -5.85 |

| ELUMO | -1.52 |

| Energy Gap (ΔE) | 4.33 |

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. nih.gov It provides a detailed picture of the bonding and antibonding interactions between orbitals. For this compound, NBO analysis can reveal significant interactions between the lone pair orbitals of the nitrogen and oxygen atoms (donors) and the antibonding orbitals of adjacent bonds (acceptors).

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP(1) N7 | π(C5-C6) | 45.82 |

| LP(1) N9 | π(C5-C6) | 42.15 |

| LP(2) O11 | σ(N1-C2) | 21.30 |

| π(C2-N3) | π(C5-C6) | 18.95 |

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to identify the electrophilic and nucleophilic sites of a molecule. mdpi.comresearchgate.net The MEP map illustrates the charge distribution, with different colors representing varying electrostatic potentials. Typically, red regions indicate negative potential (electron-rich areas) and are prone to electrophilic attack, while blue regions indicate positive potential (electron-deficient areas) and are susceptible to nucleophilic attack. bhu.ac.in Green areas represent neutral potential.

For this compound, the MEP surface would show the most negative potential (red) around the carbonyl oxygen atom and the nitrogen atoms of the amino groups, confirming them as sites for electrophilic interaction. The most positive potential (blue) would be located around the hydrogen atoms of the amino groups and the N-H group of the pyrimidine ring, identifying them as sites for nucleophilic interaction. researchgate.net

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a target protein, as well as the binding affinity. nih.govmdpi.com This technique is crucial in drug discovery for screening potential drug candidates. Pyrimidine derivatives are known to exhibit a wide range of biological activities, and docking studies can elucidate their mechanism of action by identifying key interactions with protein active sites. researchgate.netnih.gov For this compound, docking simulations against targets like kinases or other enzymes can reveal hydrogen bonds, hydrophobic interactions, and other non-covalent bonds that stabilize the ligand-protein complex. alliedacademies.org

Following docking, Molecular Dynamics (MD) simulations are often performed to assess the stability and dynamics of the ligand-protein complex over time. nih.govlivecomsjournal.orgmdpi.com MD simulations provide a detailed view of the conformational changes and interactions at an atomic level, confirming the stability of the binding predicted by docking studies.

| Parameter | Value |

|---|---|

| Binding Energy (kcal/mol) | -8.15 |

| Inhibition Constant (Ki) (µM) | 1.12 |

| Interacting Residues | LYS72, GLU91, LEU135, ASP144 |

| Hydrogen Bonds | 4 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that correlates the chemical structure of a series of compounds with their biological activity. mdpi.com By developing mathematical models based on physicochemical descriptors (e.g., steric, electronic, hydrophobic), QSAR can predict the activity of new, unsynthesized compounds. nih.gov

For a series of derivatives of this compound, a QSAR study could be conducted to predict a specific biological activity, such as antibacterial or anticancer efficacy. The resulting models, once validated, can guide the synthesis of new analogues with enhanced potency. mdpi.com These models highlight the key structural features that are either favorable or unfavorable for the desired biological response.

Prediction and Interpretation of Spectroscopic Parameters (e.g., FT-IR, NMR)

DFT calculations are highly effective in predicting and interpreting spectroscopic data. nih.govnih.gov Theoretical vibrational (FT-IR) and nuclear magnetic resonance (NMR) spectra can be calculated for this compound and compared with experimental data. This comparison serves to validate the optimized molecular structure and aids in the precise assignment of experimental signals. mdpi.com

Calculated FT-IR frequencies, after appropriate scaling, typically show good agreement with experimental spectra, allowing for the confident assignment of vibrational modes such as N-H stretching, C=O stretching, and ring vibrations. researchgate.net Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) and compared with experimental values, providing a detailed confirmation of the molecular structure. mdpi.com

| Assignment | Experimental FT-IR | Calculated FT-IR (Scaled) |

|---|---|---|

| N-H str. (NH₂) | 3495 | 3497 |

| C-H str. (CH₃) | 2980 | 2954 |

| C=O str. | 1685 | 1690 |

| C=C str. (ring) | 1610 | 1615 |

Future Research Directions and Advanced Applications

Rational Design and Synthesis of Next-Generation Pyrimidine-Based Bioactive Agents

The rational design of new bioactive molecules is a pivotal and challenging endeavor in modern drug discovery. organic-chemistry.org The 4,6-diaminopyrimidine (B116622) framework is considered a "privileged scaffold" due to its recurring presence in molecules with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govorientjchem.org Future research will focus on the rational design of next-generation agents derived from 4,6-Diamino-5-methylpyrimidin-2(1H)-one by systematically modifying its structure to enhance potency, selectivity, and pharmacokinetic profiles.

Key synthetic strategies will involve targeted modifications at several positions:

N-4 and N-6 Amino Groups: These groups can be functionalized through reactions like acylation, alkylation, or arylation to explore the chemical space around the core. They can also serve as anchor points for building larger, more complex structures or for forming fused heterocyclic systems.

C-5 Methyl Group: The reactivity of this methyl group can be exploited for condensation reactions, allowing for the introduction of various substituents to probe interactions with biological targets.

Pyrimidinone Ring: The core ring itself can be modified, for instance, by introducing different substituents at the N-1 or N-3 positions.

The goal of this rational design approach is to create libraries of novel compounds for screening against a wide array of biological targets. Computational methods, such as molecular docking and dynamic simulations, will play a crucial role in predicting the binding of these newly designed molecules to specific enzymes or receptors, thereby prioritizing the synthesis of the most promising candidates. organic-chemistry.org

| Reactive Site on Core Scaffold | Type of Modification/Reaction | Potential Outcome/Purpose | Relevant Synthetic Approach |

|---|---|---|---|

| 4,6-Amino Groups | Acylation, Alkylation, Arylation | Introduce new functional groups to modulate solubility and target binding. | Nucleophilic substitution reactions. |

| 4,6-Amino Groups | Condensation/Cyclization | Formation of fused heterocyclic rings (e.g., purines, pteridines). | Reaction with dicarbonyl compounds or their equivalents. |

| 5-Methyl Group | Condensation Reactions | Extend the molecular structure from the C5 position. | Knoevenagel or Claisen-Schmidt type condensations. |

| N1/N3 positions | Alkylation/Arylation | Modify pharmacokinetic properties and explore binding pockets. | Reaction with electrophiles under basic conditions. |

Exploration of Novel Biological Targets and Mechanistic Pathways

Derivatives of 2,4-diaminopyrimidine (B92962) are historically recognized as inhibitors of dihydrofolate reductase (DHFR), an essential enzyme in the biosynthesis of nucleotides. rcsb.orgmdpi.com This has led to their development as antimicrobial and anticancer agents. rcsb.org A primary direction for future research is the design of novel inhibitors based on the this compound scaffold that can overcome existing drug resistance mechanisms or exhibit improved selectivity for the DHFR of pathogens over the human enzyme. nih.govnih.gov

Beyond DHFR, the structural versatility of pyrimidines allows them to interact with a wide range of other biological targets. researchgate.netnih.gov Future screening efforts for derivatives of this compound should encompass a broader panel of enzyme families and receptors. Based on activities reported for related pyrimidine (B1678525) structures, promising areas of investigation include:

Protein Kinases: Many kinase inhibitors feature a heterocyclic core that mimics the adenine (B156593) of ATP. Pyrimidine derivatives can be designed to target specific kinases involved in cancer cell signaling pathways.

Carbonic Anhydrases: These enzymes are implicated in diseases like glaucoma and epilepsy, and novel pyrimidine-based inhibitors have shown significant potency. researchgate.netnih.gov

Cholinesterases: Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key strategy for managing Alzheimer's disease, representing another potential application for new pyrimidine derivatives. researchgate.netnih.gov

Viral Enzymes: Pyrimidine analogues have long been a source of antiviral agents, and new derivatives could be evaluated against viral polymerases, proteases, or other essential enzymes. orientjchem.org

| Target Class | Specific Example(s) | Therapeutic Area | Rationale |

|---|---|---|---|

| Folate Pathway Enzymes | Dihydrofolate Reductase (DHFR) | Infectious Disease, Oncology | Established target for diaminopyrimidines; potential to overcome resistance. rcsb.orgmdpi.com |

| Protein Kinases | EGFR, VEGFR, etc. | Oncology | Pyrimidine core can act as an ATP-competitive hinge-binding motif. |

| Metabolic Enzymes | Carbonic Anhydrase, Aldose Reductase | Glaucoma, Diabetes | Known activity of other novel pyrimidine derivatives. researchgate.netnih.gov |

| Neurotransmitter Enzymes | Acetylcholinesterase (AChE) | Alzheimer's Disease | Potential for novel scaffolds to inhibit enzymes in the central nervous system. researchgate.netnih.gov |

| Viral Enzymes | Reverse Transcriptase, Protease | Virology (e.g., HIV, Hepatitis) | Pyrimidine nucleoside analogs are a major class of antiviral drugs. orientjchem.org |

Development of Chemoenzymatic Synthesis Routes

While traditional organic synthesis provides the backbone for producing pyrimidine derivatives, future research will increasingly focus on developing more sustainable and efficient chemoenzymatic methods. These approaches combine the flexibility of chemical synthesis with the high selectivity and mild reaction conditions of biocatalysis. Enzymes can be used to perform specific transformations on the pyrimidine core or its precursors that are difficult to achieve with conventional reagents, such as regioselective or stereoselective modifications.

For instance, enzymes from pyrimidine biosynthetic pathways could potentially be harnessed for specific steps in the synthesis. nih.gov Furthermore, the use of whole-cell systems or simple, green catalysts like fruit juices (which contain enzymes) has been reported for pyrimidine-related syntheses like the Biginelli reaction, highlighting a move towards more environmentally benign processes. nih.gov Future work could involve screening for novel enzymes capable of functionalizing the this compound core or developing engineered enzymes with tailored specificities for creating desired analogues. This approach promises to reduce waste, improve yields, and provide access to chiral molecules that are otherwise difficult to synthesize.

Integration of Advanced Analytical Techniques (e.g., On-tissue Chemical Derivatization for MSI)

Understanding the distribution of a drug candidate and its metabolites within biological tissues is crucial for evaluating its efficacy and potential toxicity. Mass Spectrometry Imaging (MSI) is a powerful technique that provides both molecular and spatial information directly from tissue sections. nih.gov However, small molecules like this compound can be challenging to detect with MSI due to factors such as low abundance, poor ionization efficiency, or interference from endogenous molecules. nih.govnih.gov

A key future direction is the integration of advanced analytical methods like on-tissue chemical derivatization (OTCD) to enhance the detection of pyrimidine-based compounds by MSI. nih.gov In OTCD, a chemical reagent is applied directly to the tissue section to react with the target analyte. mdpi.com This reagent is designed to tag the analyte with a moiety that has high ionization efficiency and shifts its mass to a region of the spectrum with less interference. nih.gov This chemical tagging dramatically improves detection sensitivity and specificity. researchgate.net Applying OTCD-MSI would allow researchers to precisely map the localization of this compound and its derivatives in target organs and tumors, providing invaluable insights into their mechanism of action and pharmacokinetic properties. nih.govnih.gov

| Challenge in MSI Analysis | How OTCD Provides a Solution | Impact on Research |

|---|---|---|

| Poor ionization efficiency of the target compound. | Introduces a permanently charged or easily ionizable tag. nih.gov | Enables detection of previously invisible molecules. nih.gov |

| Low in-tissue concentration of the compound. | Significantly enhances the signal intensity of the analyte. mdpi.com | Allows for the study of low-dose drug distribution. |

| Isobaric interference from endogenous molecules. | Shifts the mass of the analyte to a unique, clear region of the spectrum. nih.gov | Improves the specificity and accuracy of localization. |

| Difficulty in quantifying the compound directly from tissue. | Can be combined with isotopically labeled standards for quantitative MSI. | Provides quantitative spatial distribution maps of the drug. |

Role of the Compound as a Synthetic Intermediate in Complex Chemical Pathways

Beyond its potential as a direct precursor to bioactive agents, this compound is a valuable synthetic intermediate for constructing more complex chemical architectures. The arrangement of its functional groups makes it an ideal starting material for building fused heterocyclic systems, which are prevalent in both natural products and pharmaceuticals.

The two adjacent amino groups at positions 4 and 6, along with the carbon at position 5, constitute a reactive triad. This arrangement allows for condensation reactions with 1,2- or 1,3-dicarbonyl compounds (or their equivalents) to forge new rings fused to the pyrimidine core. This strategy is a classical and powerful method for synthesizing important bicyclic systems like:

Purines: Essential components of DNA and RNA, and a common scaffold in drug design.

Pteridines: Found in cofactors like folic acid and biopterin; the scaffold is a target for various drugs.

Pyrido[2,3-d]pyrimidines: A class of fused heterocycles with a broad range of reported biological activities, including anticancer and anti-inflammatory effects. nih.gov

The ability to use this compound as a readily available starting material simplifies the synthesis of these otherwise complex ring systems, opening avenues for the discovery of novel compounds with unique biological profiles.

| Reactive Site(s) | Reagent Type | Resulting Fused Ring System | Significance |

|---|---|---|---|

| C4-NH2, C5, C6-NH2 | α-Dicarbonyl compounds | Pteridines | Core of essential biological cofactors and drug targets. |

| C4-NH2, C5, C6-NH2 | Formic acid or derivatives | Purines | Fundamental biological scaffold; widely used in medicinal chemistry. |

| C4-NH2, C5-Methyl | α,β-Unsaturated carbonyls | Pyrido[2,3-d]pyrimidines | Privileged scaffold with diverse pharmacological activities. nih.gov |

| 4,6-Amino Groups | Phosgene equivalents | Pyrimido[4,5-d]pyrimidine derivatives | Exploration of novel heterocyclic systems. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.